Dual Carbonyl Reactivity vs. Mono-Aldehyde Analogs
The target compound is a cyclic beta-keto aldehyde, possessing one aldehyde (position 6) and one ketone (position 5) carbonyl. In contrast, 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde (CAS 91495-46-4) contains only a single aldehyde group and no ketone . Beta-keto aldehydes have been demonstrated to undergo regioselective condensation with hydrazines to afford pyrazoles in >80% yield under mild conditions, a transformation not possible with mono-aldehydes [1]. The ketone additionally provides a handle for reductive amination or Grignard addition without affecting the aldehyde oxidation state, enabling sequential diversification.
| Evidence Dimension | Number of distinct electrophilic carbonyl groups available for orthogonal derivatization |
|---|---|
| Target Compound Data | 2 electrophilic carbonyl groups (aldehyde + ketone) |
| Comparator Or Baseline | 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde (CAS 91495-46-4): 1 electrophilic carbonyl group (aldehyde only, no ketone present) |
| Quantified Difference | 2 vs. 1 orthogonal reactive sites; enables tandem condensation–cyclization sequences inaccessible to mono-aldehyde analogs |
| Conditions | Structural comparison based on IUPAC name, molecular formula, and reported functional group inventory; reactivity inferred from established beta-keto aldehyde chemistry |
Why This Matters
For procurement decisions, this translates to a 2-in-1 synthetic intermediate that can reduce step count by eliminating the need for a separate ketone installation step, directly impacting synthetic route efficiency.
- [1] Chebanov, V. A.; Desenko, S. M.; et al. Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines. J. Comb. Chem. 2009, 11, 5, 846–850. View Source
